2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid
Overview
Description
“2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid” is a chemical compound . It is related to tablets comprising of 2-fluoro-N-methyl-4- [7- (quinolin-6-ylmethyl)imidazo [1,-2-b] [1,2,4]triazin-2-yl]benzamide, which are used in the treatment of certain cancers .
Synthesis Analysis
The synthesis of this compound involves processes and intermediates for preparing 2-fluoro-N-methyl-4- [7- (quinolin-6-ylmethyl)imidazo [1,2-b] [1,2,4]triazin-2-yl]benzamide, and salts thereof .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are detailed in the patent literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds like quinazoline and triazine derivatives have been extensively studied for their medicinal properties. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. They serve as core structures in the development of new therapeutic agents, demonstrating the potential for novel drug discovery and development in addressing various diseases and conditions.
- Quinoxalines and their analogs have been investigated for antitumor properties and as catalysts' ligands, highlighting their versatility in pharmaceutical research Aastha Pareek and Dharma Kishor, 2015.
- Triazine analogs exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects, suggesting their importance in medicinal chemistry Tarawanti Verma, Manish Sinha, N. Bansal, 2019.
Applications in Organic Synthesis and Optoelectronics
Research on quinazolines, pyrimidines, and related heterocyclic compounds extends beyond medicinal applications to include their use in organic synthesis and the development of materials for optoelectronic devices. These studies showcase the compounds' versatility and potential in creating innovative materials and technologies.
- Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-18-10-15(4-5-17(18)21(29)30)20-12-26-22-25-11-16(28(22)27-20)9-13-3-6-19-14(8-13)2-1-7-24-19/h1-8,10-12H,9H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPUNCZEKUXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)O)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid | |
CAS RN |
1029714-88-2 | |
Record name | CMC-583 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029714882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CMC-583 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ22FPE9O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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